molecular formula C17H19N3O B5734742 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- CAS No. 669724-42-9

5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-

Cat. No.: B5734742
CAS No.: 669724-42-9
M. Wt: 281.35 g/mol
InChI Key: QNTJTLOEIHXVSM-UHFFFAOYSA-N
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Description

5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with specific substitutions that confer unique chemical and biological properties.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The compound “7,7-dimethyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone” could serve as a starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . It could also be used in the development of new pharmaceuticals, given the biological activity of related secondary amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- typically involves multi-component reactions. One efficient method is the one-pot four-component condensation reaction. This involves the reaction of aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate in the presence of a catalyst such as tribromomelamine (TBM) in ethanol. This method yields the desired product with high efficiency and minimal waste .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Catalysts like TBM are preferred due to their efficiency and environmentally benign nature .

Chemical Reactions Analysis

Types of Reactions

5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to different derivatives.

    Substitution: Substitution reactions, particularly at the amino group, can yield a variety of functionalized quinazolinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions are various quinazolinone derivatives with potential biological activities. These derivatives can be further studied for their pharmacological properties .

Scientific Research Applications

5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- lies in its specific substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

7,7-dimethyl-2-(4-methylanilino)-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-4-6-12(7-5-11)19-16-18-10-13-14(20-16)8-17(2,3)9-15(13)21/h4-7,10H,8-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTJTLOEIHXVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155424
Record name 7,8-Dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669724-42-9
Record name 7,8-Dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-5(6H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669724-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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